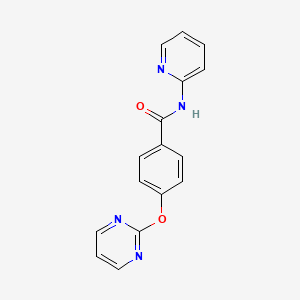

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

N-(Pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide features a benzamide core linked to a pyridin-2-yl group and a pyrimidin-2-yloxy moiety. The molecular geometry is influenced by:

- Planar aromatic systems : The pyridine and pyrimidine rings adopt planar conformations, stabilized by resonance. The benzamide group introduces a non-planar element due to the amide bond’s partial double-bond character.

- Intramolecular interactions : The pyrimidin-2-yloxy group’s oxygen atom may form weak hydrogen bonds with adjacent hydrogens, though steric hindrance from the benzamide’s aromatic ring limits such interactions.

- Crystal packing : While direct crystallographic data for this compound is unavailable, analogous benzamide derivatives (e.g., 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide) exhibit monoclinic or orthorhombic arrangements with hydrogen-bonded dimers or chains.

Table 1: Comparative Crystallographic Data for Related Benzamides

| Compound | Space Group | Key Interactions | Source |

|---|---|---|---|

| 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide | Monoclinic (P2₁/c) | Hydrogen bonds (N–H···O) | |

| Imatinib mesylate | Unknown | Hydrophobic packing, salt bridges |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound are inferred from structurally related systems:

NMR Analysis

- ¹H NMR :

- Pyridin-2-yl protons: δ 7.1–8.9 ppm (aromatic signals split into doublets/triplets due to pyridine’s electron-withdrawing effects).

- Benzamide NH: δ 10.0–10.5 ppm (broad singlet, deshielded by resonance).

- Pyrimidin-2-yloxy protons: δ 6.5–7.0 ppm (coupled with adjacent oxygen).

- ¹³C NMR :

- Carbonyl carbon (C=O): δ 165–170 ppm.

- Pyridine carbons: δ 120–150 ppm (electron-deficient ring).

IR and UV-Vis

- IR :

- Amide I band: 1640–1680 cm⁻¹ (C=O stretch).

- Aromatic C–H stretches: 1450–1600 cm⁻¹.

- UV-Vis :

- λₘₐₓ ~280–320 nm (π→π* transitions in conjugated aromatic systems).

Tautomeric Behavior and Conformational Dynamics

The compound’s tautomeric equilibrium is dominated by the amide form, as shown in studies of analogous 2-acylaminopyridines:

- Tautomerism :

- The benzamide group remains in the amide tautomer due to resonance stabilization.

- The pyrimidin-2-yloxy group does not undergo tautomerism under physiological conditions.

- Conformational Flexibility :

- The pyrimidin-2-yloxy linkage allows limited rotation, enabling coplanar alignment with the benzamide ring for extended π-conjugation.

- Pyridin-2-yl substituents adopt a perpendicular orientation relative to the benzamide core to minimize steric clashes.

Comparative Analysis with Related Benzamide Derivatives

Key differences between this compound and structurally similar compounds include:

Table 2: Structural and Functional Comparisons

Key Insights

- Pyrimidin-2-yloxy vs. Phenoxy : The pyrimidin-2-yloxy group introduces nitrogen atoms, enabling hydrogen bonding with biological targets (e.g., kinase hinge residues), unlike the purely hydrophobic phenoxy group.

- Amide vs. Alkyl Linkage : The benzamide’s planar structure enhances binding affinity compared to alkyl-linked analogues, as seen in imatinib’s interaction with Bcr-Abl.

Properties

IUPAC Name |

N-pyridin-2-yl-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-15(20-14-4-1-2-9-17-14)12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-11H,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCBLLBLRHIYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide typically involves the reaction of 4-(pyrimidin-2-yloxy)benzoic acid with pyridin-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzoic acid, while reduction may produce N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzylamine.

Scientific Research Applications

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to several benzamide derivatives with variations in substituents and heterocyclic moieties (Table 1). Key findings include:

Table 1: Comparison of Structural Analogs

Key Observations :

Electron-Withdrawing Groups Enhance Potency: Compounds with electron-withdrawing substituents (e.g., nitro, trifluoromethoxy) exhibit lower IC50 values, suggesting improved target affinity. For instance, Code 14 (IC50 = 5.5 µM) outperforms analogs with less electronegative groups like ethyl (IC50 = 6.5 µM) .

Impact of Heterocyclic Moieties :

- Thiazole-containing analogs (e.g., Code 14, Code 12) demonstrate significant activity, likely due to thiazole’s ability to engage in hydrogen bonding and π-π stacking .

- In contrast, the target compound’s pyrimidinyloxy group introduces a larger heterocycle, which may alter binding pocket interactions compared to smaller substituents like methylsulfanyl (e.g., 4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide) .

Physicochemical Properties :

- Lipophilicity (logP) varies widely: N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)benzamide has a logP of 4.9, indicating high membrane permeability , whereas the target compound’s pyrimidinyloxy group may reduce logP due to increased polarity.

- The imidazopyrazine-pyrrolidine derivative (MW = 498.40 Da) highlights the trade-off between molecular complexity and bioavailability .

Biological Activity

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a biochemical probe. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SARs).

This compound is synthesized through a reaction involving 4-(pyrimidin-2-yloxy)benzoic acid and pyridin-2-amine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The compound's structure features both pyridine and pyrimidine rings, contributing to its unique electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. It has been shown to inhibit certain kinases, which can lead to reduced cell proliferation in cancer cells. The compound's dual-ring structure enhances its binding affinity to these targets, making it a promising candidate for further development.

Biological Activity Against Cancer

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, a series of related compounds exhibited significant inhibitory activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The most potent derivative showed IC50 values of 1.03 μM for A549, 1.15 μM for HeLa, and 2.59 μM for MCF-7, indicating that it was significantly more active than the reference drug Golvatinib .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly influence its biological activity. For example, the introduction of specific substituents on the pyridine or pyrimidine rings has been shown to enhance inhibitory effects on target kinases. The presence of hydrophilic groups also plays a crucial role in improving solubility and bioavailability .

Table 1: Structure-Activity Relationships of Related Compounds

| Compound Name | IC50 (μM) | Target Kinase | Remarks |

|---|---|---|---|

| This compound | 1.03 (A549) | c-Met | Most potent derivative |

| Golvatinib | 6.00 | c-Met | Reference compound |

| Compound 40 | 1.15 (HeLa) | c-Met | Significant activity |

Case Studies

- Inhibition of c-Met Kinase : Research indicated that this compound effectively inhibits c-Met kinase activity, leading to apoptosis in cancer cells as evidenced by acridine orange staining techniques . This suggests potential therapeutic applications in targeting tumors with aberrant c-Met signaling.

- Molecular Docking Studies : Computational docking studies have shown that the compound binds effectively to the active site of c-Met, forming multiple hydrogen bonds that stabilize the interaction. This binding affinity correlates with the observed biological activities against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions.

- Step 1 : Start with coupling 4-hydroxybenzoic acid derivatives with pyrimidin-2-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Step 2 : Introduce the pyridin-2-amine group via nucleophilic substitution or amide coupling (e.g., using EDCI/HOBt in DMF) .

- Optimization : Control reaction temperatures (e.g., 0–25°C for amide bond formation), use anhydrous solvents (DMF, THF), and monitor purity via TLC or HPLC. Catalysts like DMAP may improve acylation efficiency .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons (pyridine, pyrimidine, benzamide) and confirm substitution patterns. For example, the pyrimidine-2-oxy group shows distinct downfield shifts (~8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ~323.3 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and amine (N-H ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT, apoptosis markers) to distinguish direct target effects from off-target toxicity .

- Buffer Conditions : Vary pH or ionic strength to assess activity dependency on microenvironment (e.g., pyrimidine derivatives show pH-sensitive binding in kinase assays) .

- Cell Line Variability : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for differences in metabolic processing or receptor expression .

Q. What computational strategies are used to model interactions between this compound and kinase targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., tyrosine kinases). Focus on hydrogen bonding between the pyrimidine oxygen and kinase hinge residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes (e.g., benzamide group flexibility affecting binding) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize analogs for synthesis .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability .

- Solubility Optimization : Replace pyridine with morpholine (as in structural analogs) to improve aqueous solubility while maintaining target affinity .

- Pro-drug Strategies : Convert the benzamide to ester derivatives to enhance oral bioavailability, with hydrolysis in vivo restoring active form .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Four-Parameter Logistic Model : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to account for Hill slope and efficacy plateaus .

- Outlier Handling : Apply Grubbs’ test to exclude non-physiological outliers (e.g., due to compound precipitation at high concentrations) .

Q. How should researchers address variability in synthetic batch purity during biological testing?

- Methodological Answer :

- QC Protocols : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity. Recrystallize from ethanol/water mixtures if needed .

- Bioassay Normalization : Express activity data relative to a reference batch to control for minor purity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.